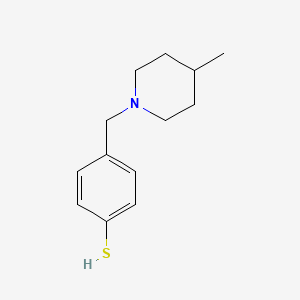

4-((4-Methylpiperidin-1-yl)methyl)benzenethiol

Description

4-((4-Methylpiperidin-1-yl)methyl)benzenethiol is a sulfur-containing aromatic compound featuring a benzenethiol core substituted with a 4-methylpiperidinylmethyl group. This compound’s structure suggests applications in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors via thiol-mediated interactions.

Properties

IUPAC Name |

4-[(4-methylpiperidin-1-yl)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-11-6-8-14(9-7-11)10-12-2-4-13(15)5-3-12/h2-5,11,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTUTWRXTHQKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 4-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids or disulfides.

Reduction: Corresponding sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperidine rings, including 4-((4-Methylpiperidin-1-yl)methyl)benzenethiol, exhibit significant biological activities, particularly in the context of cancer treatment. Notable applications include:

1. Anti-Cancer Potential

- Mechanism of Action : The compound has shown promise as an anti-cancer agent due to its ability to interact with biological targets involved in cancer pathways. Studies suggest that it may inhibit tumor growth and promote apoptosis in cancer cells by binding to specific receptors and enzymes.

- Cytotoxicity : Derivatives of piperidine have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may share similar therapeutic properties.

2. Interaction Studies

Research has focused on the binding affinity of this compound with biological targets. It has been shown to effectively interact with receptors involved in cancer pathways, leading to potential applications in drug design aimed at inhibiting tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of the compound exhibited significant inhibitory effects on melanoma cell lines (A375), promoting apoptosis and inducing cell cycle arrest at the G2/M phase. The compound's ability to inhibit key signaling pathways (PI3K/NF-kB) involved in tumor progression was particularly noted .

Case Study 2: Safety Profile

In vivo experiments indicated that the compound showed good safety profiles while exerting dose-dependent inhibitory effects on tumor growth in xenograft models. This suggests its potential as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can interact with various biological targets, leading to modulation of their activity. The thiol group can form covalent bonds with target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-((4-Methylpiperidin-1-yl)methyl)benzenethiol and related compounds:

Reactivity and Functional Group Analysis

- Thiol vs. Sulfide : Unlike methyl(4-(phenylthio)phenyl)sulphide (237), which is a sulfide, this compound retains a free thiol (-SH) group. Thiols exhibit higher nucleophilicity and redox activity, making them suitable for disulfide bond formation or enzyme inhibition .

- Piperidine vs. Oxadiazole: The piperidine moiety in the target compound contrasts with the 1,3,4-oxadiazole ring in derivatives like 8e. Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, contributing to the anticancer activity of compounds such as 8e (IC50 = 2.18 μM against MCF-7 cells) . Piperidine derivatives, however, may enhance blood-brain barrier penetration due to their basicity and lipophilicity .

Research Findings and Data Gaps

- Key Findings: Oxadiazole-benzenethiol hybrids exhibit superior anticancer activity compared to non-heterocyclic analogues . Piperidine-containing compounds (e.g., 4-(But-3-en-1-yl)-1-methylpiperidine) are synthetically versatile but require optimization for biological applications .

- Data Gaps: No experimental data on the synthesis, cytotoxicity, or pharmacokinetics of this compound are available in the provided evidence. Comparative studies with piperidine vs. morpholine or pyrrolidine analogues are needed to assess substituent effects on bioactivity.

Biological Activity

4-((4-Methylpiperidin-1-yl)methyl)benzenethiol is a chemical compound characterized by a thiol group attached to a benzene ring, which is further substituted with a 4-methylpiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NS. The compound features a piperidine ring that adopts a stable chair conformation, contributing to its unique structural properties. Notably, it exhibits significant intermolecular interactions, such as C—H⋯O interactions, which help stabilize its crystal structure and form supramolecular networks.

Biological Activity

Research indicates that compounds containing piperidine rings, including this compound, demonstrate various biological activities:

- Anticancer Properties : Studies have shown that derivatives of piperidine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. One study reported that a related compound displayed superior bioactivity against HCT-116 cells with an IC50 value of approximately 25 μM .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes and receptors involved in tumor growth pathways. The binding affinity of piperidine-containing compounds with biological targets suggests potential for therapeutic intervention in cancer treatment.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds structurally similar to this compound, highlighting their unique features and biological activities:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 4-(Chlorophenyl)(4-methylpiperidin-1-yl)methanone | Structure | High | Exhibits anti-tumor activity |

| 4-(Ethylpiperazin-1-yl)methylbenzene | Structure | Moderate | Potential antidepressant properties |

| 2-(Trifluoromethylphenyl)piperazine | Structure | Moderate | Known for neuroprotective effects |

These comparisons emphasize the unique characteristics of this compound, particularly its potential therapeutic applications compared to others in the same class.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study evaluated the cytotoxicity of various piperidine derivatives against multiple cancer cell lines. The results indicated that certain modifications in the piperidine structure significantly enhanced anticancer activity. For example, one derivative achieved an IC50 value of 2.5 μM against HepG2 cells, demonstrating potent anti-proliferative effects .

- Molecular Docking Studies : Molecular docking simulations have shown that derivatives of this compound can effectively bind to key proteins involved in cancer progression. For instance, docking studies indicated strong interactions with the ATP binding pocket of the ERK kinase domain, suggesting a mechanism for inhibiting tumor growth .

- Therapeutic Applications : Beyond anticancer properties, ongoing research is investigating the potential of this compound as a therapeutic agent for other diseases, including its antimicrobial and antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.